
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that is likely to share structural similarities with other acetamide derivatives, as seen in the provided papers. Although none of the papers directly discuss this compound, they do provide insights into related compounds which can be used to infer certain aspects of its chemistry. For instance, the presence of a methoxy group and an aromatic thiophene ring suggests potential interactions between these functional groups and the acetamide moiety, which could influence the compound's physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reaction sequences. For example, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation starting from a propan-1-amine precursor . Similarly, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide revealed that the naphthalene ring is planar and the methoxy substituent is staggered, with the side chain oriented to keep the amide and aromatic groups approximately parallel . This information can be useful in predicting the molecular conformation of this compound, which may also exhibit a specific orientation of its functional groups to minimize steric hindrance and maximize stability.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and overall molecular structure. The presence of an acetamide group can influence the reactivity of adjacent substituents, such as methoxy or thiophene rings. The papers do not provide specific reactions for this compound, but they do describe the reactivity of similar compounds, which can undergo acetylation, esterification, and ester interchange reactions . These reactions are crucial for modifying the chemical structure and properties of the acetamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity or basicity. While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds, which can be used to make educated guesses about its behavior .
Applications De Recherche Scientifique
Metabolic Pathways in Liver Microsomes
Research has shown that chloroacetamide herbicides and their metabolites undergo complex metabolic pathways in liver microsomes of both humans and rats. These pathways involve the formation of specific metabolites through enzymatic activities, which could potentially explain the metabolic fate of related compounds like N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. For instance, the metabolism of acetochlor and metolachlor into CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) and its subsequent metabolism highlight the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been evaluated for their potential as enzyme inhibitors. For example, the synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) demonstrated their potential in treating conditions such as diabetes, with their inhibitory activities validated through both in vitro and in vivo studies (Saxena et al., 2009).
Environmental Impact and Activity
The environmental behavior and activity of chloroacetamide herbicides, which share a functional relationship with this compound, have been extensively studied. These investigations include their adsorption, mobility, and efficacy in soil and aquatic systems, providing insights into the potential environmental impact of similar compounds. The research highlights the influence of soil properties on the herbicides' behavior and the comparative analysis of their breakdown products in aquatic systems, which are critical for understanding the environmental fate of these chemicals (Peter & Weber, 1985; Graham et al., 1999).
Synthesis and Pharmacological Effects
The synthesis of derivatives structurally similar to this compound has been explored for various pharmacological applications, including the potential to enhance learning and memory in animal models. Such studies provide a basis for understanding the broader applications of these compounds in medicinal chemistry and their potential therapeutic benefits (Jiang Jing-ai, 2006).
Orientations Futures
The future directions for “N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide” and similar compounds could involve further exploration of their therapeutic properties. Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a thiophene-based compound . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are known to interact with a variety of biological targets . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis . Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of thiophene derivatives . This compound can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. For example, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, with higher concentrations potentially leading to more pronounced biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes.
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQQAXURDBINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CSC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

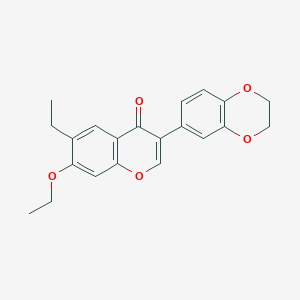

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

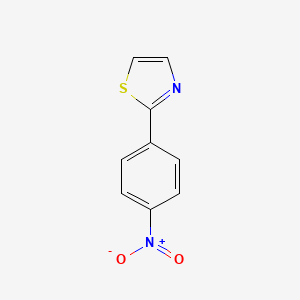
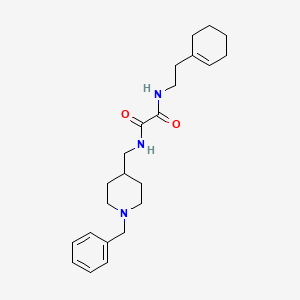
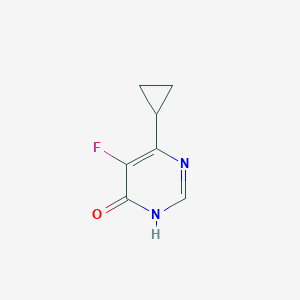
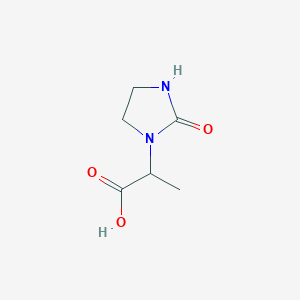

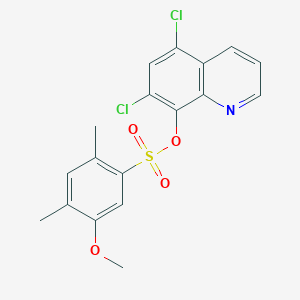

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)